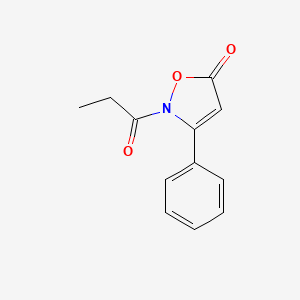
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an amine with an acyl chloride. For example, the synthesis of “N-(4-chlorobenzoyl)-tyramine” involves the reaction of tyramine with p-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “4-Chlorobenzoyl chloride” consists of a benzene ring with a chlorine atom and a carbonyl chloride group attached to it .Chemical Reactions Analysis
The chemical reactions of “4-Chlorobenzoyl chloride” involve its reaction with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chlorobenzoyl chloride” include a molecular weight of 175.012, and it exists as a liquid at standard conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Chemistry
The synthesis of pyrazole heterocycles, including N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide, is a significant area of interest due to their pharmacophore properties. Pyrazoles serve as crucial scaffolds for developing biologically active compounds and are extensively utilized as synthons in organic synthesis. Various synthetic strategies, such as condensation followed by cyclization or multicomponent reactions (MCRs), have been employed to obtain these heterocycles under different conditions. These methodologies provide a platform for designing and synthesizing novel compounds with enhanced biological activities by annelating different heterocyclic nuclei with pyrazoles (Dar & Shamsuzzaman, 2015).
Pharmacological Effects and Therapeutic Applications
Pyrazoline derivatives, including those structurally related to N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide, have been found to possess diverse biological properties. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic potential of these compounds has been highlighted by their ability to act as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and MAO-inhibitory agents. This wide range of pharmacological effects underscores the importance of pyrazolines in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Antioxidant Activity
The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide and its derivatives may exhibit antioxidant properties, contributing to their potential therapeutic applications. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are essential for assessing the antioxidant capacity of complex samples, including those containing pyrazoline derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorobenzoyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-7(2-4-8)10(17)13-11(18)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHYILAAGPCAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)




![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)
![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)